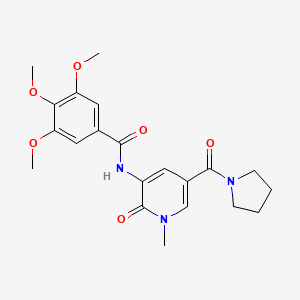
N-benzyl-N'-(4-methoxybenzyl)sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-N'-(4-methoxybenzyl)sulfamide, also known as Benzydamine, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. It was first synthesized in 1966 by the Italian pharmaceutical company Farmitalia Carlo Erba. Benzydamine is used to treat a variety of conditions, including sore throat, mouth ulcers, and musculoskeletal pain.
Scientific Research Applications
Inhibition of Estrone Sulfate-Induced Uterine Growth
A study on the biological in vitro and in vivo evaluation of 2-methoxy derivatives of estrogenic inhibitors, which are structurally related to N-benzyl-N'-(4-methoxybenzyl)sulfamide, demonstrated their potent inhibitory effect on steroid sulfatase activity while removing estrogenic action. This research offers insights into the potential therapeutic applications of these compounds in blocking estrogen action from inactive precursors in vitro and in vivo (Ciobanu et al., 2003).
Oxidation of Methoxy Substituted Benzyl Phenyl Sulfides
Research distinguishing oxidants that react by single electron transfer versus those that react by direct oxygen atom transfer in a two-electron process used methoxy substituted benzyl phenyl sulfides. This study contributes to understanding the mechanisms of oxidation of sulfides by oxoruthenium compounds, highlighting a concerted mechanism of action (Lai et al., 2002).
Benzylation of Alcohols and Phenols
A method involving N-(4-methoxybenzyl)-o-benzene disulfonimide for the benzylation of alcohols and phenols under basic conditions produced 4-methoxybenzyl ethers in good yields. This study underscores the utility of such compounds in synthetic organic chemistry for modifying alcohol and phenol functionalities (Carlsen, 1998).
Photocatalytic Oxidation of Benzyl Alcohol and Derivatives
The photocatalytic oxidation of benzyl alcohol and its derivatives to corresponding aldehydes on a TiO2 photocatalyst under O2 atmosphere and both UV-light and visible light irradiation demonstrates the potential of N-benzyl-N'-(4-methoxybenzyl)sulfamide-related compounds in green chemistry applications. This research highlights the importance of surface complexes in selective photocatalytic oxidation processes (Higashimoto et al., 2009).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methylsulfamoyl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-20-15-9-7-14(8-10-15)12-17-21(18,19)16-11-13-5-3-2-4-6-13/h2-10,16-17H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLMRHXUYSDKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143836-81-1 |
Source


|
| Record name | (benzylsulfamoyl)[(4-methoxyphenyl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2642823.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2642824.png)



![3-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2642831.png)
![4-[butyl(ethyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2642835.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2642839.png)
![6-bromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2642840.png)


